molecular formula C15H10N2O3 B11853872 5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- CAS No. 61416-93-1

5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-

Cat. No.: B11853872
CAS No.: 61416-93-1
M. Wt: 266.25 g/mol
InChI Key: MZLYVVHBWUTBFZ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione is a quinazoline derivative known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione typically involves the reaction of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and oxidation steps. One common method involves the condensation of 2-aminobenzamide with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the quinazoline core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-cancer and anti-microbial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its hydroxyl and methyl groups contribute to its unique pharmacological profile .

Properties

CAS No.

61416-93-1

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

8-hydroxy-4-methyl-2-phenylquinazoline-5,6-dione

InChI

InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3

InChI Key

MZLYVVHBWUTBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC(=O)C2=O)O

Origin of Product

United States

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